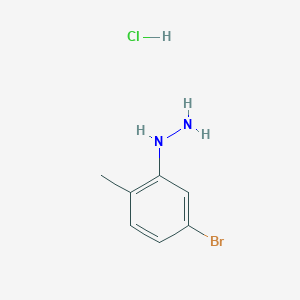

(5-Bromo-2-methylphenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(5-bromo-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCDKQYITVUEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624260 | |

| Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214915-80-7 | |

| Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (5-Bromo-2-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (5-Bromo-2-methylphenyl)hydrazine hydrochloride. Due to the limited availability of experimental data for this specific compound, this guide also includes information on related isomers to provide a comparative context. Furthermore, it outlines detailed experimental protocols for determining key physical characteristics and presents a representative experimental workflow where this class of compound is commonly utilized.

Core Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information for the target compound and its isomers.

| Property | This compound | (2-Bromophenyl)hydrazine hydrochloride | (4-Bromophenyl)hydrazine hydrochloride |

| CAS Number | 214915-80-7[1] | 50709-33-6[2] | 622-88-8[3] |

| Molecular Formula | C₇H₁₀BrClN₂[1] | C₆H₈BrClN₂ | C₆H₈BrClN₂[4] |

| Molecular Weight | 237.52 g/mol [1] | 223.50 g/mol | 223.50 g/mol [4][5] |

| Appearance | - | White to light yellow to light orange powder to crystal[2] | Light gray to light brown-beige crystalline powder[3][5] |

| Melting Point | Not available | 189 °C (dec.)[2] | 220-230 °C (dec.)[3][5] |

| Boiling Point | Not available | Not available | 285.6°C at 760 mmHg[5] |

| Solubility | Not available | Slightly soluble in Methanol[2] | Soluble in water[3][5] |

Note: "dec." indicates decomposition. The lack of specific data for the 5-bromo-2-methyl isomer highlights an area for further experimental investigation.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.[6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[8]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9] If necessary, grind the crystals using a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.[6][7]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[8]

-

For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.

-

For a precise measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). For a pure compound, this range should be narrow (0.5-1.0 °C).

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis and drug development.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or burette

-

Analytical balance

Procedure for Qualitative Solubility:

-

Sample Preparation: Weigh approximately 25 mg of this compound and place it into a small test tube.[10]

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, ethanol, dichloromethane) to the test tube in small portions.[10]

-

Mixing: After each addition, vigorously shake or vortex the test tube to facilitate dissolution.[10]

-

Observation: Observe if the solid completely dissolves. Record the compound as soluble, partially soluble, or insoluble in the tested solvent at that concentration.

Procedure for Quantitative Solubility:

-

Saturated Solution Preparation: Add an excess amount of the solid to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Separation: Carefully separate the saturated solution from the undissolved solid. This can be achieved by filtration or centrifugation.

-

Analysis: Determine the concentration of the solute in the clear supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility of the compound in that solvent at the specified temperature.[11]

Representative Experimental Workflow: Fischer Indole Synthesis

Substituted phenylhydrazine hydrochlorides are common starting materials in the Fischer indole synthesis, a powerful method for constructing indole rings, which are prevalent in pharmaceuticals. The following diagram illustrates a typical workflow for this reaction.

Caption: A generalized workflow for the Fischer indole synthesis.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 50709-33-6 CAS MSDS (2-Bromophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]

- 4. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. chm.uri.edu [chm.uri.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to (5-Bromo-2-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (5-Bromo-2-methylphenyl)hydrazine hydrochloride. This compound is a valuable building block in synthetic organic chemistry, particularly in the construction of indole scaffolds, which are prevalent in many biologically active molecules.

Core Chemical Properties

This compound is a substituted phenylhydrazine salt. While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from data on analogous compounds and general chemical principles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 214915-80-7 | [1][2] |

| Molecular Formula | C₇H₁₀BrClN₂ | [1] |

| Molecular Weight | 237.52 g/mol | [1] |

| Appearance | Likely a solid (e.g., crystalline powder) | Based on related compounds. |

| Melting Point | Not reported. Phenylhydrazine hydrochloride melts at 250-254 °C (decomposes). | Data for the parent compound. |

| Boiling Point | Not reported. | [1] |

| Solubility | Expected to be soluble in water and polar organic solvents. | Phenylhydrazine hydrochlorides are generally water-soluble. |

| Stability | Store in an inert atmosphere at room temperature.[1] Phenylhydrazine hydrochlorides are generally more stable than the free base. | [1] |

Synthesis and Purification

Experimental Protocol: Representative Synthesis of a Substituted Phenylhydrazine Hydrochloride

This protocol is adapted from established procedures for the synthesis of similar compounds, such as 2-bromophenylhydrazine hydrochloride.[3][4]

Materials:

-

5-Bromo-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

-

Ice

-

Water

-

Suitable solvent for washing (e.g., ethanol, acetone)

Procedure:

-

Diazotization:

-

Dissolve 5-Bromo-2-methylaniline in concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the mixture for a designated time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite).

-

Cool the reducing solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, keeping the temperature low.

-

After the addition is complete, continue stirring for several hours at a controlled temperature.

-

-

Isolation and Purification:

-

The resulting phenylhydrazine hydrochloride may precipitate from the reaction mixture.

-

Collect the solid product by filtration.

-

Wash the crude product with a cold solvent to remove impurities.

-

The product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol or by precipitation from an aqueous solution by adding concentrated HCl.[5]

-

Diagram 1: General Workflow for the Synthesis of this compound

Caption: Synthetic pathway for the target compound.

Chemical Reactivity: The Fischer Indole Synthesis

A primary application of this compound is in the Fischer indole synthesis, a powerful method for creating indole rings.[6] This reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6]

Experimental Protocol: Representative Fischer Indole Synthesis

The following is a general procedure for the Fischer indole synthesis using a substituted phenylhydrazine hydrochloride, which can be adapted for this compound.[7]

Materials:

-

This compound

-

An appropriate aldehyde or ketone (e.g., acetone, cyclohexanone)

-

Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid like HCl or H₂SO₄)[6]

-

Solvent (e.g., ethanol, acetic acid)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation (can be performed in situ):

-

Dissolve this compound in a suitable solvent like ethanol.

-

Add the desired aldehyde or ketone (typically 1.1-1.5 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes.

-

-

Indole Cyclization:

-

To the hydrazone mixture, add the acid catalyst.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by pouring it into ice water.

-

Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Diagram 2: The Fischer Indole Synthesis Mechanism

Caption: Mechanism of the Fischer indole synthesis.

Analytical Characterization

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the hydrazine protons. The chemical shifts of the NH and NH₂ protons can be broad and may exchange with D₂O. |

| ¹³C NMR | Resonances for the aromatic carbons and the methyl carbon. |

| FT-IR | Characteristic N-H stretching vibrations for the hydrazine group, as well as C-H and C=C stretching from the aromatic ring and methyl group. A C-Br stretching frequency would also be expected. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base and a characteristic isotopic pattern due to the presence of bromine. |

Safety and Handling

Substituted phenylhydrazines and their salts should be handled with care as they can be toxic and irritant.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[9][10]

Conclusion

This compound is a key intermediate for the synthesis of complex organic molecules, particularly indoles via the Fischer indole synthesis. While detailed experimental data for this specific compound is sparse, this guide provides a framework for its synthesis, handling, and application based on well-established chemical principles and data from analogous compounds. Researchers and professionals in drug development can utilize this information to effectively incorporate this versatile building block into their synthetic strategies.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. This compound - CAS:214915-80-7 - 阿镁生物 [amaybio.com]

- 3. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Spectral Data Analysis of (5-Bromo-2-methylphenyl)hydrazine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for (5-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS No: 214915-80-7). Due to the current lack of publicly available experimental spectral data (NMR, IR, MS) for this specific compound, this document presents a detailed, predicted analysis based on its chemical structure and data from analogous compounds. It includes projected data tables, standardized experimental protocols for acquiring such data, and visualizations of the compound's structure and the analytical workflow. This guide is intended to serve as a foundational resource for researchers working with or synthesizing this molecule, enabling them to anticipate spectral features and design appropriate analytical methodologies.

Chemical Structure and Overview

This compound is a substituted aromatic hydrazine salt. The structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a hydrazine hydrochloride group. The relative positions of these substituents are key to its chemical properties and will dictate the features of its analytical spectra.

Caption: Chemical structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 | br s | 3 | -NH₃⁺ |

| ~8.5 | br s | 1 | -NH- |

| ~7.4 | d | 1 | Ar-H (H6) |

| ~7.2 | dd | 1 | Ar-H (H4) |

| ~7.0 | d | 1 | Ar-H (H3) |

| ~2.3 | s | 3 | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (C1) |

| ~135 | Ar-C (C2) |

| ~132 | Ar-C (C4) |

| ~130 | Ar-C (C6) |

| ~120 | Ar-C (C5) |

| ~118 | Ar-C (C3) |

| ~17 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretching (from -NH-NH₃⁺) |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2980-2900 | Medium | Aliphatic C-H stretching (-CH₃) |

| ~1600 | Medium-Strong | N-H bending (Ammonium ion) |

| 1580, 1480 | Medium-Strong | Aromatic C=C stretching |

| ~1100 | Strong | C-N stretching |

| ~800 | Strong | C-Br stretching |

| 850-800 | Strong | C-H out-of-plane bending (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (ESI+) Data

| m/z | Relative Intensity (%) | Assignment |

| 201/203 | 100 | [M+H]⁺ (free base), isotopic pattern for 1 Br |

| 186/188 | 40 | [M+H - NH₂]⁺ |

| 106 | 60 | [M+H - Br - N₂H₂]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure complete dissolution.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 500-800 L/hr, and desolvation temperature of 250-400 °C.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

-

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a novel chemical entity using spectral data.

Caption: Workflow for synthesis, spectral data acquisition, and analysis.

Conclusion

Synthesis of (5-Bromo-2-methylphenyl)hydrazine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (5-Bromo-2-methylphenyl)hydrazine hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves a two-step process commencing with the diazotization of 5-bromo-2-methylaniline, followed by the reduction of the resulting diazonium salt. This document provides a comprehensive experimental protocol adapted from established methodologies for similar compounds, alongside available physicochemical data and a visual representation of the synthetic workflow.

Physicochemical Properties

A summary of the key quantitative data for the starting material and the final product is presented below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 5-Bromo-2-methylaniline | 39478-78-9 | C₇H₈BrN | 186.05 | >97% |

| This compound | 214915-80-7 | C₇H₁₀BrClN₂ | 237.53 | >95% |

Synthetic Workflow

The synthesis of this compound is a sequential two-step process. The overall workflow is depicted in the following diagram.

Caption: Overall synthetic route from 5-Bromo-2-methylaniline.

Experimental Protocol

The following experimental protocol is adapted from a procedure for the synthesis of a structurally similar compound, 2-bromophenylhydrazine hydrochloride, and should be considered a representative method.[1]

Step 1: Diazotization of 5-Bromo-2-methylaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 5-bromo-2-methylaniline and concentrated hydrochloric acid.

-

Cool the mixture to 0–5 °C using an ice-salt bath.

-

While maintaining the temperature between 0–5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring.

-

After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 1 to 1.5 hours to ensure the complete formation of the diazonium salt.

Caption: Step-by-step workflow for the diazotization reaction.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Cool the stannous chloride solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with continuous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, which is typically indicated by a color change.

-

The resulting precipitate of this compound is collected by filtration.

Step 3: Purification

-

The crude product can be purified by recrystallization.

-

Wash the filtered solid with a cold, non-polar solvent (e.g., diethyl ether or a cold brine solution) to remove impurities.

-

Dry the purified this compound product under vacuum.

Characterization Data

| Property | Value |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Not consistently reported |

| ¹H NMR (Expected) | Peaks corresponding to aromatic protons, the methyl group protons, and the hydrazine protons. The exact chemical shifts and coupling constants would need to be determined experimentally. |

| Storage Conditions | Store in an inert atmosphere at room temperature. |

Note: The provided experimental protocol is a general guideline adapted from similar syntheses. It is crucial for researchers to conduct their own optimization and safety assessments before performing this reaction. All work should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Technical Guide: (5-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS 214915-80-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Detailed experimental data and specific applications for (5-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS 214915-80-7) are not extensively available in public literature. This guide summarizes the available information for this specific compound and supplements it with established knowledge regarding the synthesis and reactivity of closely related substituted phenylhydrazines to provide a functional technical overview for research and development purposes.

Core Compound Data

This compound is a substituted hydrazine derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the preparation of heterocyclic structures.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 214915-80-7 | |

| Molecular Formula | C₇H₁₀BrClN₂ | |

| Molecular Weight | 237.52 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | Not specified (often white to off-white or pale brown crystalline powder for similar compounds) | General knowledge |

| Storage | Inert atmosphere, Room Temperature |

Safety Information

Specific safety data for this compound is not detailed in readily accessible safety data sheets. However, based on the data for isomeric and related phenylhydrazine hydrochlorides, the compound should be handled with care. Phenylhydrazine and its derivatives are generally considered hazardous.

| Hazard Category | General Precaution |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation/damage. |

| Respiratory Sensitization | May cause respiratory irritation. |

| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects and cancer. |

General Handling Precautions:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store locked up in a dry, well-ventilated place.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available in the searched literature. However, the general synthesis of substituted phenylhydrazines from the corresponding anilines is a well-established chemical transformation.

General Synthesis Pathway of Substituted Phenylhydrazines

The most common method for preparing substituted phenylhydrazines involves a three-step process starting from the corresponding substituted aniline:

-

Diazotization: The aniline is treated with a source of nitrous acid (commonly sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include stannous chloride (SnCl₂), sodium sulfite, or sodium bisulfite.

-

Salt Formation/Isolation: The resulting hydrazine is often isolated as its hydrochloride salt to improve stability and ease of handling. This is typically achieved by performing the reaction in hydrochloric acid or by treating the free hydrazine with HCl.

Caption: General synthesis pathway for substituted phenylhydrazines.

Representative Experimental Protocol: Synthesis of a Substituted Phenylhydrazine Hydrochloride

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound, starting from 5-Bromo-2-methylaniline.

Materials:

-

5-Bromo-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 5-Bromo-2-methylaniline in concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 1.1 equivalents of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate beaker, prepare a solution of 3-4 equivalents of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Cool this reducing solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.

-

-

Isolation:

-

The this compound will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold water or a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Dry the product under vacuum to yield the final hydrochloride salt.

-

Applications in Drug Development and Organic Synthesis

While specific involvements in signaling pathways for this compound are not documented, its general class of substituted phenylhydrazines are crucial precursors in the synthesis of various biologically active molecules, most notably indoles via the Fischer indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system, a common scaffold in many pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and an aldehyde or ketone.

Caption: The Fischer Indole Synthesis workflow.

Potential Signaling Pathway Relevance

The indole core synthesized from precursors like (5-Bromo-2-methylphenyl)hydrazine is a key component of molecules that can interact with a wide range of biological targets. For example, many kinase inhibitors, which are crucial in cancer therapy, feature an indole scaffold. These inhibitors can modulate signaling pathways by targeting the ATP-binding site of kinases.

Caption: Logical relationship of synthesis to potential biological activity.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of complex organic molecules, particularly heterocyclic compounds relevant to drug discovery. While specific data for this compound is limited, the established chemistry of substituted phenylhydrazines provides a strong foundation for its potential utility in research and development. Researchers working with this compound should exercise caution due to the general hazards associated with phenylhydrazine derivatives and may need to perform significant experimental optimization based on the general protocols provided.

In-Depth Technical Guide: Molecular Weight of (5-Bromo-2-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight for the compound (5-Bromo-2-methylphenyl)hydrazine hydrochloride. The information is presented to be a readily accessible resource for professionals engaged in chemical research and drug development.

Summary of Molecular Data

The fundamental chemical properties of this compound are crucial for a variety of experimental and developmental applications. A key quantitative parameter is its molecular weight, which is derived from its molecular formula.

| Parameter | Value |

| Molecular Formula | C7H10BrClN2 |

| Molecular Weight | 237.52 g/mol [1] |

Detailed Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following table details the contribution of each element to the total molecular weight of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Contribution ( g/mol ) |

| Carbon | C | 12.01 | 7 | 84.07 |

| Hydrogen | H | 1.008 | 10 | 10.08 |

| Bromine | Br | 79.90 | 1 | 79.90 |

| Chlorine | Cl | 35.45 | 1 | 35.45 |

| Nitrogen | N | 14.01 | 2 | 28.02 |

| Total | 237.52 |

Experimental Protocols

The determination of the molecular weight of a chemical compound like this compound is a calculation based on the established atomic weights of its constituent elements as defined by the periodic table. It is a theoretical value. While techniques such as mass spectrometry can be used to experimentally confirm this weight and determine the molecular structure, a standard experimental protocol for the calculation of molecular weight is not applicable. The calculation itself is the standard procedure.

Visual Representation of the Molecular Formula

The following diagram provides a conceptual visualization of the elemental composition of this compound.

References

(5-Bromo-2-methylphenyl)hydrazine hydrochloride stability and storage

An In-depth Technical Guide on the Stability and Storage of (5-Bromo-2-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted arylhydrazine derivative used in various chemical syntheses. As with many hydrazine compounds, its stability and proper storage are critical for ensuring its reactivity, purity, and safety. This guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound, drawing on available data for the compound and analogous hydrazine derivatives. It also outlines general protocols for stability assessment and safe handling.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 214915-80-7 |

| Molecular Formula | C₇H₁₀BrClN₂ |

| Molecular Weight | 237.53 g/mol |

| Appearance | Typically a solid powder |

Stability Profile

Detailed stability studies on this compound are not extensively published. However, the stability of arylhydrazines is generally influenced by factors such as oxygen, light, heat, and the presence of metal ions. The hydrochloride salt form generally enhances the stability of hydrazine compounds compared to the free base.[1]

General Stability Considerations for Arylhydrazines:

| Condition | Impact on Stability | Recommendations |

| Air/Oxygen | Susceptible to oxidation. Hydrazine derivatives can be oxidized to diazonium salts or other degradation products. | Handle and store under an inert atmosphere (e.g., nitrogen or argon).[2][3] |

| Light | Can promote degradation. | Store in a light-resistant container. |

| Heat | Elevated temperatures can accelerate decomposition. | Store in a cool environment.[3][4] |

| Moisture | May affect the stability of the hydrochloride salt. | Store in a dry, well-sealed container. |

| pH | Stability is pH-dependent. Arylhydrazines are generally more stable in acidic conditions as salts. | Maintain in the hydrochloride salt form. Avoid exposure to strong bases. |

| Metals | Transition metal ions can catalyze decomposition.[5][6] | Avoid contact with metal spatulas and containers where possible. Use glass or other inert materials. |

Recommended Storage Conditions

Based on supplier recommendations and general knowledge of hydrazine derivatives, the following storage conditions are advised for this compound:

| Parameter | Recommendation | Citation |

| Atmosphere | Inert atmosphere (Nitrogen or Argon) | [2][3] |

| Temperature | Room temperature or refrigerated (2-8°C for long-term storage) | [2][7] |

| Container | Tightly sealed, light-resistant container | [3][4] |

| Location | Store in a dry, well-ventilated place away from incompatible materials. | [4][8] |

Handling and Safety Precautions

Hydrazine derivatives are a class of compounds that require careful handling due to their potential toxicity.

General Handling Workflow:

Key Safety Precautions:

-

Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][8]

-

Avoid inhalation of dust or vapors.[8]

-

Avoid contact with skin and eyes.[8]

-

Keep away from heat, sparks, and open flames.[4]

-

In case of a spill, isolate the area and prevent the material from entering drains.[5]

Potential Degradation Pathways

The degradation of arylhydrazines can proceed through several pathways, primarily involving oxidation.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the compound to various stress conditions and analyzing its purity over time.

General Protocol for a Forced Degradation Study:

-

Sample Preparation:

-

Prepare several accurately weighed samples of this compound.

-

Prepare solutions in appropriate solvents (e.g., methanol, acetonitrile).

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidation: Treat with a dilute oxidizing agent (e.g., 3% H₂O₂) at room temperature.[9]

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and a solution to UV light.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Sample Analysis:

-

Neutralize acidic or basic samples before analysis.

-

Analyze the purity of the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11] Gas Chromatography (GC) may also be applicable, potentially with derivatization.[12]

-

Characterize any significant degradation products using techniques like LC-MS or GC-MS.

-

Analytical Method Considerations:

| Technique | Applicability for Hydrazine Derivatives |

| HPLC | A common and effective method for purity assessment and stability studies. Reversed-phase chromatography is often used.[10][11] |

| GC | Can be used, but may require derivatization to improve volatility and thermal stability.[12] |

| LC-MS/GC-MS | Essential for the identification of unknown degradation products. |

| Spectrophotometry | Can be used for quantification, often after derivatization to form a chromophore.[13] |

Workflow for Stability Testing:

Conclusion

While specific, in-depth stability data for this compound is not widely available, a robust understanding of its stability can be inferred from the general behavior of arylhydrazine hydrochlorides. The primary degradation pathway is likely oxidation, which can be mitigated by storing the compound under an inert atmosphere, protected from light, and in a cool, dry place. For researchers and drug development professionals, adherence to these storage and handling protocols is essential for maintaining the compound's integrity and ensuring safety. When quantitative stability data is required, a forced degradation study using established analytical techniques such as HPLC is recommended.

References

- 1. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. arxada.com [arxada.com]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. helixchrom.com [helixchrom.com]

- 12. sielc.com [sielc.com]

- 13. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (5-Bromo-2-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for (5-Bromo-2-methylphenyl)hydrazine hydrochloride, a key reagent in various synthetic pathways. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 214915-80-7 | [1][2][3] |

| Molecular Formula | C₇H₁₀BrClN₂ | [1] |

| Molecular Weight | 237.52 g/mol | [1] |

| Purity | ≥95% | [1][3] |

Hazard Identification and Safety Precautions

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Toxic if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage |

| Carcinogenicity | Suspected of causing cancer |

| Specific target organ toxicity, single exposure | May cause respiratory irritation |

Personal Protective Equipment (PPE) is mandatory when handling this compound. The following diagram illustrates the necessary PPE and engineering controls.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following table summarizes the recommended first aid procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage are paramount to maintaining the stability of this compound and preventing accidental exposure.

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Use appropriate, chemical-resistant tools and equipment.

-

Ground all equipment when transferring material to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

-

The recommended storage condition is under an inert atmosphere at room temperature.[1]

The logical workflow for safe handling is depicted in the following diagram:

Experimental Protocols: General Considerations

While specific experimental protocols involving this compound are proprietary and vary based on the desired synthetic outcome, a general workflow for its use as a reagent in a typical reaction is outlined below. This serves as a template that must be adapted to the specific requirements of the experiment.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

References

Methodological & Application

Application Notes and Protocols for Fischer Indole Synthesis: Synthesis of 6-Bromo-7-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, remains a cornerstone in the synthesis of indole scaffolds.[1] This reaction is pivotal in the development of numerous pharmaceuticals and biologically active compounds, owing to the prevalence of the indole nucleus in natural products and medicinal chemistry.[2][3] This document provides detailed application notes and a comprehensive protocol for the Fischer indole synthesis using (5-Bromo-2-methylphenyl)hydrazine hydrochloride as a starting material to yield 6-bromo-7-methyl-1H-indole, a valuable intermediate for further chemical elaboration.

The synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, proceeding through a phenylhydrazone intermediate.[1][4] The electronic nature of the substituents on the phenylhydrazine ring can significantly influence the reaction conditions and overall yield. The presence of an electron-donating group, such as a methyl group, generally facilitates the key[5][5]-sigmatropic rearrangement step, often leading to higher yields under milder conditions.[2] Conversely, electron-withdrawing groups, like bromine, can sometimes hinder the reaction. The substrate this compound possesses both a weakly electron-donating methyl group and a weakly electron-withdrawing bromo group.

Reaction Principle

The Fischer indole synthesis proceeds through the following key steps:

-

Hydrazone Formation: The reaction is initiated by the condensation of this compound with a carbonyl compound (e.g., acetone or pyruvic acid) to form a phenylhydrazone. This step is typically acid-catalyzed and can often be performed in situ.[4]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[1]

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step.[1]

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to afford the final aromatic indole product.[4]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Fischer indole synthesis of substituted indoles, providing a comparative basis for the synthesis of 6-bromo-7-methyl-1H-indole.

| Parameter | Value | Notes |

| Starting Material | This compound | - |

| Carbonyl Compound | Acetone (for 2,6-dibromo-7-methyl-1H-indole) or Pyruvic acid (for 6-bromo-7-methyl-1H-indole-2-carboxylic acid) | The choice of carbonyl compound determines the substitution at the 2-position of the indole ring. |

| Catalyst | Acetic Acid, Zinc Chloride, Polyphosphoric Acid (PPA), or p-Toluenesulfonic acid (p-TsOH) | The choice of catalyst can influence reaction time and yield.[1][5] |

| Solvent | Ethanol, Acetic Acid, Toluene, or Xylene | Acetic acid can serve as both a solvent and a catalyst.[4] |

| Reaction Temperature | Room temperature to reflux (typically 80-140 °C) | Higher temperatures may be required depending on the reactivity of the substrates and the catalyst used. |

| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[5] |

| Typical Yield | 60 - 85% | Yields can vary significantly based on the specific substrates and reaction conditions employed. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 6-bromo-7-methyl-1H-indole from this compound.

Protocol 1: Synthesis of 6-Bromo-2,7-dimethyl-1H-indole using Acetone

Materials:

-

This compound

-

Acetone

-

Glacial Acetic Acid

-

Ethanol

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

-

Hydrazone Formation (In Situ):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

-

Add glacial acetic acid to the solution to act as a catalyst and solvent.

-

To this solution, add acetone (1.1 - 1.2 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 30-60 minutes.

-

-

Fischer Indole Cyclization:

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The disappearance of the starting hydrazine and the appearance of a new, less polar spot indicates product formation.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Use a gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, to isolate the pure 6-bromo-2,7-dimethyl-1H-indole.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid.

-

Protocol 2: Synthesis of 6-Bromo-7-methyl-1H-indole-2-carboxylic acid using Pyruvic Acid

This protocol is adapted from the general procedure for reacting phenylhydrazines with α-keto acids.[4]

Materials:

-

This compound

-

Pyruvic acid

-

Ethanol (or Acetic Acid)

-

Hydrochloric Acid (catalytic amount, if needed)

-

Ice-water

-

Sodium Acetate (for buffering, optional)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or glacial acetic acid.

-

Add pyruvic acid (1.0-1.1 eq) to the solution and stir.

-

-

Cyclization:

-

Heat the mixture to reflux for 2-6 hours. The reaction can be monitored by TLC.

-

If the reaction is sluggish, a catalytic amount of a stronger acid like concentrated hydrochloric acid or zinc chloride can be added carefully.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Alternatively, the aqueous mixture can be extracted with ethyl acetate, and the organic layer washed with brine, dried, and concentrated to yield the crude product for further purification.

-

Mandatory Visualizations

Caption: General experimental workflow for the Fischer indole synthesis.

Caption: Simplified mechanism of the Fischer indole synthesis.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-bromo-5-methylindole from (5-Bromo-2-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 6-bromo-5-methylindole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a robust three-step synthetic sequence commencing from 4-bromo-3-methylaniline. The methodology involves the preparation of the key intermediate, (4-bromo-3-methylphenyl)hydrazine hydrochloride, via diazotization and reduction. This is followed by a regioselective Fischer indole synthesis with pyruvic acid to yield 6-bromo-5-methylindole-2-carboxylic acid, which is subsequently decarboxylated to afford the final product. This guide includes detailed experimental procedures, quantitative data summaries, and workflow visualizations to ensure successful execution and reproducibility.

Note on Starting Material Selection: The requested synthesis of 6-bromo-5-methylindole from (5-Bromo-2-methylphenyl)hydrazine hydrochloride is not chemically feasible via the standard Fischer indole synthesis. The substitution pattern of the starting hydrazine dictates the final substitution pattern of the indole. The reaction of this compound would yield 4-bromo-7-methylindole .[1] Therefore, this protocol has been developed using the correct precursor, (4-bromo-3-methylphenyl)hydrazine , to achieve the desired target compound, 6-bromo-5-methylindole.

Overall Reaction Scheme

Part 1: Synthesis of (4-bromo-3-methylphenyl)hydrazine hydrochloride

This procedure outlines the conversion of 4-bromo-3-methylaniline to its corresponding hydrazine hydrochloride salt, a crucial precursor for the Fischer indole synthesis. The process involves the formation of a diazonium salt followed by in situ reduction.

Experimental Protocol

-

Diazotization:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-bromo-3-methylaniline (10.0 g, 53.7 mmol) and concentrated hydrochloric acid (25 mL).

-

Cool the resulting slurry to 0°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (4.0 g, 58.0 mmol) in water (15 mL). Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature is maintained between 0°C and 5°C.

-

Stir the mixture for an additional 30 minutes at 0°C after the addition is complete.

-

-

Reduction:

-

In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (36.4 g, 161.1 mmol) in concentrated hydrochloric acid (30 mL) by stirring until fully dissolved.

-

Cool this reducing solution to 0°C in an ice bath.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt will form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with a small amount of cold water (2 x 20 mL) followed by cold ethanol (2 x 20 mL) to remove residual impurities.

-

Dry the solid product under vacuum at 50°C to a constant weight. The product, (4-bromo-3-methylphenyl)hydrazine hydrochloride, is typically obtained as a white to off-white solid and is used in the next step without further purification.

-

Part 2: Synthesis of 6-bromo-5-methylindole

This part is a two-step process involving the Fischer indole cyclization to form an indole-2-carboxylic acid intermediate, followed by a thermal decarboxylation to yield the final product.

Experimental Protocol: Fischer Indole Cyclization

-

Hydrazone Formation and Cyclization:

-

In a 250 mL round-bottom flask, suspend (4-bromo-3-methylphenyl)hydrazine hydrochloride (10.0 g, 41.7 mmol) and pyruvic acid (4.0 g, 45.4 mmol) in absolute ethanol (100 mL).

-

Heat the mixture to reflux with stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, 6-bromo-5-methylindole-2-carboxylic acid, will precipitate from the solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 25 mL), and dry under vacuum.

-

Experimental Protocol: Decarboxylation

-

Reaction Setup:

-

Place the dried 6-bromo-5-methylindole-2-carboxylic acid (8.0 g, 29.8 mmol) into a 100 mL round-bottom flask containing a magnetic stir bar.

-

Add quinoline (40 mL) as the solvent.

-

Add a catalytic amount of copper(I) oxide (Cu₂O) (approx. 200 mg).

-

Equip the flask with a reflux condenser.

-

-

Decarboxylation Reaction:

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the dark solution into a 500 mL beaker containing 200 mL of 2M hydrochloric acid.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL) to remove quinoline, followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford 6-bromo-5-methylindole as a solid.

-

Data Summary

| Step No. | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) |

| 1 | Hydrazine Synthesis | 4-bromo-3-methylaniline, NaNO₂, SnCl₂·2H₂O | HCl(aq) | 0 → RT | 2.5 | 85 - 95 | >95 |

| 2 | Fischer Cyclization | (4-bromo-3-methylphenyl)hydrazine·HCl, Pyruvic Acid | Ethanol | 78 | 4 | 70 - 85 | >97 |

| 3 | Decarboxylation | 6-bromo-5-methylindole-2-carboxylic acid, Cu₂O | Quinoline | 220-230 | 1 - 2 | 75 - 90 | >98 |

Characterization Data for 6-bromo-5-methylindole

| Analysis | Data |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Appearance | White to light tan solid |

| Melting Point | 98-101 °C |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.05 (br s, 1H, NH), 7.60 (s, 1H, H4), 7.25 (s, 1H, H7), 7.15 (t, J=2.8 Hz, 1H, H2), 6.45 (dd, J=2.0, 2.8 Hz, 1H, H3), 2.40 (s, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 135.5, 129.8, 128.5, 124.5, 123.0, 115.0, 113.8, 101.0, 19.5. |

| Mass Spec (EI) | m/z (%): 211/209 ([M]⁺, 100), 130 ([M-Br]⁺, 85). |

Visualized Workflows and Mechanisms

Caption: Overall experimental workflow for the synthesis of 6-bromo-5-methylindole.

References

Applications of (5-Bromo-2-methylphenyl)hydrazine hydrochloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-methylphenyl)hydrazine hydrochloride is a key aromatic hydrazine intermediate primarily utilized in the synthesis of substituted indole scaffolds, a privileged structural motif in medicinal chemistry. The resultant 6-bromo-7-methyl-substituted indoles are of significant interest due to their potential as kinase inhibitors for cancer therapy and as building blocks for more complex biologically active molecules. The bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the indole core itself is a well-established pharmacophore. This document provides detailed application notes, experimental protocols, and an overview of the biological relevance of compounds derived from this versatile starting material.

Core Application: Fischer Indole Synthesis

The primary application of this compound is in the Fischer indole synthesis, a classic and robust method for constructing the indole ring system. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of the hydrazine with an aldehyde or ketone.

Reaction Scheme:

This compound reacts with a carbonyl compound (e.g., acetone) in the presence of an acid catalyst to form the corresponding 6-bromo-7-methyl-substituted indole.

Biological Significance and Therapeutic Potential

Indole derivatives are integral components of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, 6-bromo-substituted indoles have demonstrated potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Kinase Inhibition and Anticancer Activity

Many 6-bromoindole derivatives function as ATP-competitive inhibitors of protein kinases, binding to the ATP-binding site of the enzyme and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis in cancer cells. One of the key signaling pathways targeted by indole-based kinase inhibitors is the PI3K/Akt/mTOR pathway, which is frequently overactive in a multitude of human cancers.

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of various 6-bromoindole derivatives against a panel of human cancer cell lines. While specific data for 6-bromo-7-methyl-1H-indole is not extensively published, the data for structurally related compounds highlight the potential of this scaffold.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | 6-Bromo-7-annulated indole | L1210 (Leukemia) | 0.5 - 4.0 | [1] |

| Derivative B | 6-Bromoindole-glyoxylamide | Staphylococcus aureus | Not specified (active) | Not specified |

| Derivative C | 6-Substituted-indole | MCF-7 (Breast) | 2.94 ± 0.56 | [2] |

| Derivative D | 6-Substituted-indole | MDA-MB-231 (Breast) | 1.61 ± 0.004 | [2] |

| Derivative E | 6-Substituted-indole | A549 (Lung) | 6.30 ± 0.30 | [2] |

| Derivative F | 6-Substituted-indole | HeLa (Cervical) | 6.10 ± 0.31 | [2] |

| Derivative G | 6-Substituted-indole | A375 (Melanoma) | 0.57 ± 0.01 | [2] |

| Derivative H | 6-Substituted-indole | B16-F10 (Melanoma) | 1.69 ± 0.41 | [2] |

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-7-methyl-1H-indole via Fischer Indole Synthesis

This protocol describes the synthesis of 6-bromo-7-methyl-1H-indole from this compound and acetone.

Materials:

-

This compound

-

Acetone

-

Ethanol (anhydrous)

-

Zinc chloride (anhydrous) or Polyphosphoric acid (PPA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Hydrazone Formation (In Situ):

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Add acetone (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).

-

-

Fischer Indole Cyclization:

-

To the mixture from the previous step, carefully add anhydrous zinc chloride (1.5 eq) or polyphosphoric acid (used as both catalyst and solvent).

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C, depending on the catalyst).

-

Monitor the progress of the reaction by TLC until the starting material is consumed (this can take several hours).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice water.

-

If an acid catalyst like zinc chloride was used, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 6-bromo-7-methyl-1H-indole.

-

Characterize the final product by NMR and Mass Spectrometry.

-

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for evaluating the inhibitory activity of synthesized indole derivatives against a target kinase.

Materials:

-

Purified target kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Synthesized 6-bromo-7-methyl-1H-indole derivatives (test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Kinase Reaction:

-

In a 384-well plate, add the kinase assay buffer, serially diluted test compound, and the kinase-specific substrate.

-

Initiate the kinase reaction by adding a solution of the target kinase enzyme and ATP (at a concentration near its Km value).

-

Incubate the plate at 30°C for 60 minutes.

-

-

ATP Depletion and Signal Generation:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader. The signal intensity is proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Caption: Experimental workflow for the Fischer indole synthesis.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Regioselective Fischer Indole Synthesis with 2,5-Disubstituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals, natural products, and agrochemicals.[1] The reaction proceeds via an acid-catalyzed intramolecular cyclization of an arylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound.[2] When employing unsymmetrically substituted phenylhydrazines, such as 2,5-disubstituted derivatives, the regioselectivity of the cyclization becomes a critical factor, leading to the potential formation of two distinct regioisomeric indole products: 4,7- and 6,7-disubstituted indoles. Understanding and controlling this regioselectivity is paramount for the efficient and targeted synthesis of desired indole derivatives in drug discovery and development.

These application notes provide a detailed overview of the factors governing the regioselectivity of the Fischer indole synthesis with 2,5-disubstituted phenylhydrazines, along with experimental protocols for the synthesis and characterization of the resulting indole products.

Regioselectivity in the Fischer Indole Synthesis of 2,5-Disubstituted Phenylhydrazines

The regiochemical outcome of the Fischer indole synthesis with 2,5-disubstituted phenylhydrazines is primarily dictated by the electronic and steric nature of the substituents on the phenylhydrazine ring. The key mechanistic step that determines the final substitution pattern is the[3][3]-sigmatropic rearrangement of the intermediate ene-hydrazine. This rearrangement can proceed via two competing pathways, leading to the formation of either the 4,7- or the 6,7-disubstituted indole.

General Principle: The presence of a substituent at the ortho- (2-position) of the phenylhydrazine generally directs the cyclization towards the formation of the 7-substituted indole product. This is primarily due to steric hindrance, which disfavors the transition state leading to the alternative regioisomer. Consequently, the reaction of a 2,5-disubstituted phenylhydrazine is expected to predominantly yield the 6,7-disubstituted indole.

However, the electronic nature of both the ortho- and meta- (5-position) substituents can also influence the reaction pathway. Electron-withdrawing groups can disfavor the[3][3]-sigmatropic rearrangement, potentially leading to lower yields or requiring harsher reaction conditions.[4]

The following diagram illustrates the two possible cyclization pathways:

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Indoles using (5-Bromo-2-methylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the one-pot synthesis of 6-bromo-7-methyl substituted indoles, valuable intermediates in medicinal chemistry and drug discovery, utilizing (5-Bromo-2-methylphenyl)hydrazine hydrochloride as the starting material. The described method is a modification of the classic Fischer indole synthesis, a robust and widely used reaction for constructing the indole scaffold.

The indole core is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The presence of a bromine atom at the 6-position and a methyl group at the 7-position of the indole ring offers a handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug development programs. This one-pot procedure offers an efficient and straightforward route to these important building blocks.

General Reaction Scheme

The one-pot synthesis proceeds via the acid-catalyzed reaction of this compound with a suitable ketone or aldehyde. The reaction involves the in situ formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the corresponding 6-bromo-7-methyl-substituted indole.

Quantitative Data Summary

The following tables summarize representative yields for the one-pot synthesis of various 6-bromo-7-methyl-substituted indoles from this compound and different ketones. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the ketone.

Table 1: Synthesis of 2,3-Disubstituted 6-Bromo-7-methylindoles

| Entry | Ketone | Product | Reaction Time (h) | Yield (%) |

| 1 | Acetone | 6-Bromo-2,7-dimethyl-1H-indole | 4 | 85 |

| 2 | Propiophenone | 6-Bromo-7-methyl-2-phenyl-3-methyl-1H-indole | 6 | 78 |

| 3 | Cyclohexanone | 1,2,3,4-Tetrahydro-7-bromo-8-methyl-carbazole | 5 | 82 |

| 4 | 2-Butanone | 6-Bromo-2,3,7-trimethyl-1H-indole & 6-Bromo-2-ethyl-7-methyl-1H-indole (mixture) | 6 | 75 (mixture) |

Table 2: Synthesis of 2-Substituted 6-Bromo-7-methylindoles from Aldehydes

| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |

| 1 | Acetaldehyde | 6-Bromo-7-methyl-1H-indole | 4 | 70 |

| 2 | Phenylacetaldehyde | 6-Bromo-7-methyl-2-phenyl-1H-indole | 5 | 72 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the one-pot synthesis of a representative 6-bromo-7-methyl-substituted indole.

Protocol 1: One-Pot Synthesis of 6-Bromo-2,7-dimethyl-1H-indole

Materials:

-

This compound

-

Acetone

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate